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Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose octaacetate, the fully acetylated derivative of lactose, is a multifaceted compound
with significant applications ranging from pharmaceutical sciences to materials research. Its
distinct bitter taste profile has led to its use as a denaturing agent and an agonist for studying
bitter taste receptors. In drug development, it serves as a crucial excipient and intermediate,
contributing to the stability and bioavailability of pharmaceutical formulations. This technical
guide provides a comprehensive overview of the core fundamental properties of lactose
octaacetate, detailed experimental protocols for its synthesis and characterization, and a
visualization of its role in bitter taste signaling pathways.

Core Properties and Characteristics

Lactose octaacetate is a white crystalline solid known for its characteristic bitter taste.[1][2] It
is the product of the esterification of all eight hydroxyl groups of lactose with acetate moieties.
This modification significantly alters its physical and chemical properties compared to the
parent disaccharide.

Chemical and Physical Properties
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The quantitative properties of lactose octaacetate are summarized in the tables below. It is
important to note that the melting point can vary depending on the anomeric mixture (a vs. )
and the purity of the sample.[3][4]

Table 1: General and Chemical Properties

Property Value Reference

[4,5,6-tris(acetyloxy)-3-{[3,4,5-
tris(acetyloxy)-6-

IUPAC Name Alfa Aesar
[(acetyloxy)methylloxan-2-

ylJoxy}oxan-2-yllmethyl acetate

B-Octaacetyllactose,
Synonyms Peracetylated lactose, Octa-O-  [5][6]

acetyl-D-lactose

6291-42-5 (B-anomer), 23973-
CAS Number - [61[7]
20-8 (unspecified)

Molecular Formula C2sH38010 [61[7]

Molecular Weight 678.59 g/mol [61[7]

White to off-white crystalline
Appearance ] TCI, Alfa Aesar
solid/powder

Table 2: Physical and Spectroscopic Properties
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Property Value Reference
Melting Point 75-78 °C [7]
83-85 °C iChemical
89-91.5 °C [1]
139-141 °C (B-anomer) [8]
140.0 to 144.0 °C
Boiling Point 683.1°C at 760 mmHg iChemical
Density 1.37 g/cm3 iChemical
Soluble in chloroform, DCM,
Solubility DMF, DMSO, EtOAc, MeOH. [8], Thermo Fisher

Slightly soluble in water.

Storage Temperature

2-8°C

[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of lactose octaacetate are

crucial for reproducible research.

Synthesis of Lactose Octaacetate

Several methods exist for the acetylation of lactose. The microwave-assisted synthesis offers a

rapid, solvent-free "green" alternative to conventional heating methods.

2.1.1. Microwave-Assisted Synthesis

This protocol is adapted from studies demonstrating high-yield and rapid synthesis of lactose

octaacetate.[1][9]

o Materials:

o D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
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[e]

Acetic anhydride (30 cms3, 0.27 mol)

o

Anhydrous sodium acetate (3.0 g, 0.036 mol) (catalyst)

Distilled water

[¢]

o |ce

[e]

95% (v/v) Ethanol

e Procedure:

o Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in
a round-bottom flask suitable for microwave irradiation.

o Place the flask in a microwave reactor and irradiate at 700 W for 10-15 minutes.[1][9]

o After irradiation, carefully pour the hot sample into 200 cm? of distilled water with ice
cubes. This will hydrolyze the excess acetic anhydride and precipitate the product.

o Stir the mixture and leave it at 4 °C for 12 hours to ensure complete precipitation.[1][9]
o Filter the resulting white solid under vacuum.

o Wash the solid thoroughly with distilled water to remove any remaining acetic acid and
sodium acetate.

o For further purification, recrystallize the crude product from 95% ethanol, followed by a
wash with distilled water.[1][9]

o Dry the purified lactose octaacetate in a vacuum oven to a constant weight. The
expected yield is approximately 85-90%.[1]

2.1.2. Conventional Heating Synthesis
This is a more traditional method for acetylation.[3][10]

o Materials:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://biointerfaceresearch.com/wp-content/uploads/2021/12/20695837126.84538470.pdf
https://www.researchgate.net/publication/365450538_MICROWAVE-ASSISTED_SYNTHESIS_OF_LACTOSE_OCTAACETATES_AND_THEIR_APPLICATION_IN_A_COSMETIC_HAND_GEL
https://biointerfaceresearch.com/wp-content/uploads/2021/12/20695837126.84538470.pdf
https://www.researchgate.net/publication/365450538_MICROWAVE-ASSISTED_SYNTHESIS_OF_LACTOSE_OCTAACETATES_AND_THEIR_APPLICATION_IN_A_COSMETIC_HAND_GEL
https://biointerfaceresearch.com/wp-content/uploads/2021/12/20695837126.84538470.pdf
https://www.researchgate.net/publication/365450538_MICROWAVE-ASSISTED_SYNTHESIS_OF_LACTOSE_OCTAACETATES_AND_THEIR_APPLICATION_IN_A_COSMETIC_HAND_GEL
https://www.benchchem.com/product/b1630657?utm_src=pdf-body
https://biointerfaceresearch.com/wp-content/uploads/2021/12/20695837126.84538470.pdf
https://www.researchgate.net/publication/263579185_Observations_on_the_Preparation_of_b-Lactose_Octaacetate
https://facultystaff.urmia.ac.ir/HandlerJournal.ashx?CVID=125848&STID=266&file=Chemistry_Today_(JABBARI).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Anhydrous D-lactose (0.1 mole)

o

Acetic acid (0.8 mole)

[¢]

Anhydrous sodium acetate (0.36 g)

[¢]

Acetic anhydride

Procedure:

o Heat a mixture of anhydrous D-lactose, acetic acid, and sodium acetate at 100°C for 2
hours with stirring.[10]

o Remove excess acetic acid and water under vacuum.

o To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium
acetate (mole ratio of 1:5:0.25 relative to the initial lactose).[10]

o Heat the mixture under reflux with stirring for approximately 30 minutes.[10]
o Distill the excess acetic anhydride and acetic acid from the reactor.

o The molten product is then mixed with water, filtered, and dried. The yield is approximately
85%.[10]
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Synthesis and purification workflow for lactose octaacetate.
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Characterization Protocols

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
 Instrument: Nicolet FT-IR Spectrometer or similar.[9]

o Sample Preparation: Prepare pellets by mixing a small amount of the dried lactose
octaacetate sample with potassium bromide (KBr).

e Analysis: Record the infrared spectra in the frequency range of 4000—400 cm~1. Typically,
120-132 scans are averaged to obtain a high-quality spectrum.[9] Key expected peaks
include strong C=0 stretching vibrations from the acetate groups around 1740-1750 cm~1
and C-O stretching vibrations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Instrument: Bruker Advance 500 MHz spectrometer or equivalent.[1][9]

o Sample Preparation: Dissolve approximately 20 mg of lactose octaacetate in 0.6 mL of
deuterated chloroform (CDCIs).[9]

e Analysis:

o H NMR: Acquire the proton NMR spectrum. The spectrum will show characteristic signals
for the methyl protons of the acetyl groups (COCHs) around 2.0-2.2 ppm and a complex
series of signals for the sugar ring protons.[1] The anomeric protons are typically found
further downfield.

o 183C NMR: Acquire the carbon-13 NMR spectrum. Expect to see signals for the carbonyl
carbons of the acetyl groups around 169-173 ppm and methyl carbons around 20-21 ppm,
in addition to the signals from the sugar backbone.[1]

2.2.3. Determination of Degree of Substitution (DS)
This titrimetric method determines the extent of acetylation.[1]

e Procedure:
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o Accurately weigh 0.5 g of lactose octaacetate into a 100 mL flask.

o Add 30 mL of 75% v/v ethanol and stir on a magnetic stirrer for 15 minutes to dissolve the
sample.

o Add 25 mL of 0.5 M potassium hydroxide (KOH) and stir for 2 hours to saponify the ester
groups.

o Back-titrate the excess KOH with a standardized 0.5 M hydrochloric acid (HCI) solution
using phenolphthalein as an indicator.

o Perform a blank titration under the same conditions without the sample.

o Calculate the acetyl percentage and the degree of substitution based on the amount of
KOH consumed.

Role in Bitter Taste Signaling

Lactose octaacetate is a well-known bitter compound, making it a useful tool for studying the
mechanisms of bitter taste perception.[1][2] Bitterness is mediated by a family of G-protein-
coupled receptors known as Taste 2 Receptors (TAS2Rs or T2Rs).[11][12] While the specific
TAS2R(s) that lactose octaacetate binds to are not definitively identified in the literature, its
activation is expected to follow the canonical TAS2R signaling pathway.

The binding of a bitter ligand, such as lactose octaacetate, to a TAS2R on the surface of a
taste receptor cell initiates a conformational change in the receptor. This activates the
associated heterotrimeric G-protein, gustducin.[8][11] Upon activation, gustducin dissociates
into its a-gustducin and By-subunits, triggering downstream signaling events.[8]

The By-subunits activate phospholipase C isoform 32 (PLC[2), which cleaves the membrane
phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptor (IPsR3) on the
endoplasmic reticulum, causing the release of stored Ca?* into the cytoplasm.[8][12] The
resulting increase in intracellular Ca2* concentration opens the TRPM5 ion channel, leading to
membrane depolarization.[12] This depolarization activates voltage-gated channels,
culminating in the release of ATP, which acts as a neurotransmitter to signal the afferent nerve
fibers.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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